Cas no 1805832-17-0 (Ethyl 3-bromo-2-(2-bromopropanoyl)phenylacetate)

Ethyl 3-bromo-2-(2-bromopropanoyl)phenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-bromo-2-(2-bromopropanoyl)phenylacetate
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- Inchi: 1S/C13H14Br2O3/c1-3-18-11(16)7-9-5-4-6-10(15)12(9)13(17)8(2)14/h4-6,8H,3,7H2,1-2H3
- InChI Key: KICCCIXPNCMNSW-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1C(=CC=CC=1CC(=O)OCC)Br)=O
Computed Properties
- Exact Mass: 377.92892 g/mol
- Monoisotopic Mass: 375.93097 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 378.06
- XLogP3: 3.6
- Topological Polar Surface Area: 43.4
Ethyl 3-bromo-2-(2-bromopropanoyl)phenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013018956-500mg |
Ethyl 3-bromo-2-(2-bromopropanoyl)phenylacetate |
1805832-17-0 | 97% | 500mg |
782.40 USD | 2021-06-25 | |
Alichem | A013018956-1g |
Ethyl 3-bromo-2-(2-bromopropanoyl)phenylacetate |
1805832-17-0 | 97% | 1g |
1,534.70 USD | 2021-06-25 | |
Alichem | A013018956-250mg |
Ethyl 3-bromo-2-(2-bromopropanoyl)phenylacetate |
1805832-17-0 | 97% | 250mg |
480.00 USD | 2021-06-25 |
Ethyl 3-bromo-2-(2-bromopropanoyl)phenylacetate Related Literature
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
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3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
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Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
Additional information on Ethyl 3-bromo-2-(2-bromopropanoyl)phenylacetate
Ethyl 3-bromo-2-(2-bromopropanoyl)phenylacetate (CAS No. 1805832-17-0): A Comprehensive Overview
Ethyl 3-bromo-2-(2-bromopropanoyl)phenylacetate, identified by its CAS number 1805832-17-0, is a significant compound in the realm of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The presence of bromine substituents and the acetoacetate moiety makes it a versatile intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.
The< strong>Ethyl 3-bromo-2-(2-bromopropanoyl)phenylacetate molecule exhibits a distinct chemical profile that positions it as a valuable building block in organic synthesis. The bromine atoms at the 3-position and 2-position of the phenyl ring, combined with the propanoyl side chain, contribute to its reactivity and utility in forming various chemical bonds. This reactivity is particularly useful in medicinal chemistry, where such intermediates are often employed to create new drug candidates with enhanced pharmacological properties.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting specific biological pathways. The< strong>Ethyl 3-bromo-2-(2-bromopropanoyl)phenylacetate has been explored as a precursor in the synthesis of molecules that interact with enzymes and receptors involved in diseases such as cancer, inflammation, and neurological disorders. Its structural features allow for modifications that can fine-tune the pharmacokinetic and pharmacodynamic profiles of potential drugs.
One of the most compelling aspects of< strong>Ethyl 3-bromo-2-(2-bromopropanoyl)phenylacetate is its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases. By incorporating this compound into drug design, researchers aim to develop selective inhibitors that can modulate kinase activity without affecting other biological processes. The bromine substituents provide handles for further functionalization, enabling the creation of highly specific inhibitors.
Recent studies have also highlighted the< strong>Ethyl 3-bromo-2-(2-bromopropanoyl)phenylacetate as a key intermediate in the synthesis of molecules with anti-inflammatory properties. Inflammation is a hallmark of many chronic diseases, and targeting inflammatory pathways has been a major focus in drug discovery. The compound's ability to serve as a precursor for derivatives that interact with inflammatory mediators makes it a promising candidate for developing new therapeutic strategies.
The< strong>Ethyl 3-bromo-2-(2-bromopropanoyl)phenylacetate CAS no. 1805832-17-0 has also been investigated for its potential in neurodegenerative disease research. Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the accumulation of misfolded proteins and oxidative stress. Researchers have been exploring compounds that can inhibit the formation of these toxic protein aggregates or mitigate oxidative damage. The structural features of< strong>Ethyl 3-bromo-2-(2-bromopropanoyl)phenylacetate make it a suitable candidate for designing molecules that can interact with these pathological processes.
In addition to its pharmaceutical applications, the< strong>Ethyl 3-bromo-2-(2-bromopropanoyl)phenylacetate CAS no. 1805832-17-0 has found utility in materials science. Its ability to undergo various chemical transformations makes it a valuable starting material for synthesizing polymers and coatings with specific properties. For instance, researchers have used this compound to develop polymers that exhibit enhanced thermal stability or biodegradability, which are crucial for applications in electronics and environmental remediation.
The synthesis of< strong>Ethyl 3-bromo-2-(2-bromopropanoyl)phenylacetate involves several key steps that highlight its complexity and synthetic value. The process typically begins with the bromination of a phenolic precursor, followed by esterification and further functionalization to introduce the necessary substituents. Advanced synthetic techniques such as cross-coupling reactions and palladium catalysis are often employed to achieve high yields and purity.
The purity and quality of< strong>Ethyl 3-bromo-2-(2-bromopropanoyl)phenylacetate are critical for its applications in pharmaceutical research. Impurities can significantly affect the pharmacological activity of derived compounds, making it essential to employ rigorous purification methods such as column chromatography or recrystallization. Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are used to confirm the structure and purity of the compound.
The future prospects for< strong>Ethyl 3-bromo-2-(2-bromopropanoyl)phenylacetate are promising, given its versatility and potential applications across multiple scientific disciplines. As research continues to uncover new biological targets and synthetic methodologies, this compound is likely to play an increasingly important role in drug discovery and materials science. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully realize its potential.
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